molecular formula C27H23ClN4O3 B2973635 N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189681-97-7

N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2973635
CAS No.: 1189681-97-7
M. Wt: 486.96
InChI Key: NTYXCJUGQVHHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a pyrimidoindole derivative characterized by a complex heterocyclic core. Its structure includes a pyrimido[5,4-b]indole scaffold substituted with a 4-methoxybenzyl group at position 3, a 2-chlorobenzyl acetamide moiety at position 5, and a ketone at position 4 (). The molecular formula is C₂₇H₂₃ClN₄O₃, with a molecular weight of 486.9 g/mol (). The 4-methoxybenzyl group contributes electron-donating properties, while the 2-chlorobenzyl group introduces steric bulk and electron-withdrawing effects, influencing its physicochemical and biological behavior.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O3/c1-35-20-12-10-18(11-13-20)15-31-17-30-25-21-7-3-5-9-23(21)32(26(25)27(31)34)16-24(33)29-14-19-6-2-4-8-22(19)28/h2-13,17H,14-16H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYXCJUGQVHHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

  • Molecular Formula : C27H23ClN4O3
  • Molecular Weight : 486.9 g/mol
  • CAS Number : 1189681-97-7

The compound features a unique structural motif combining an indole moiety with a pyrimidoindole system, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may possess significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to interact with key proteins involved in cancer proliferation and survival pathways. Molecular docking studies indicate that it binds effectively to Bcl-2 proteins, which play a crucial role in regulating apoptosis .
    • In vitro assays have shown IC50 values indicating potent activity against specific cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties :
    • The presence of chlorobenzyl and methoxybenzyl moieties in the structure is hypothesized to contribute to antibacterial and antifungal properties. Compounds with similar functional groups have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • Further studies are necessary to evaluate its spectrum of antimicrobial activity through in vitro and in vivo models.
  • Anti-inflammatory Effects :
    • Research indicates that the compound may modulate cytokine production, suggesting potential applications in treating inflammatory diseases. This modulation can impact pathways involved in chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialPotential activity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of cytokine production

Case Study: Anticancer Efficacy

In a study focused on the anticancer properties of this compound, researchers conducted assays on various human cancer cell lines. The results indicated that the compound exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, highlighting its potential as a novel anticancer drug candidate .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Protein Interaction : Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins, influencing their functional states.
  • Receptor Modulation : The compound may modulate receptor activity related to inflammation and cancer progression, which is critical for understanding its therapeutic potential .

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Methoxy Groups : The 2-chlorobenzyl group in the target compound may enhance receptor binding via halogen bonding compared to purely alkyl or methoxy substituents ().
  • Fluorinated Analogs : Fluorine at position 8 () increases metabolic stability and bioavailability due to reduced oxidative metabolism .
  • Methyl Substitution : The 8-methyl analog () shows lower molecular weight (436.5 vs. 486.9) and higher lipophilicity, favoring blood-brain barrier penetration.

Structural and Crystallographic Insights

  • The target compound’s pyrimidoindole core is planar, as confirmed by XRD data for analog 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (bond lengths: 1.36–1.42 Å for C–N; bond angles: 120° for aromatic rings) .

Q & A

Q. How can the synthesis of this compound be optimized for higher yields and purity?

Methodological Answer: Optimization involves:

  • Coupling Agents : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for efficient amide bond formation, as demonstrated in multi-step syntheses of structurally related acetamides .
  • Reaction Conditions : Maintain low temperatures (0–5°C) during reagent addition to minimize side reactions. Stirring overnight ensures completion .
  • Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) and monitor via TLC (Rf = 0.4–0.6) .
  • Yield Improvement : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to carboxylic acid derivatives) to drive reactions to completion .

Q. What spectroscopic and crystallographic methods are critical for structural elucidation?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using δ values (e.g., NH protons at δ 13.30 ppm for amide groups, aromatic protons at δ 7.42–7.58 ppm) to confirm substituent positions .
  • X-ray Crystallography : Resolve tautomeric forms (e.g., amine vs. imine ratios) and confirm stereochemistry. Single-crystal diffraction at 296 K with R factor <0.05 ensures accuracy .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 527.8 for related pyrimidine analogs) .

Q. Example NMR Assignments :

Proton Typeδ (ppm)MultiplicityAssignment
NH (amide)13.30SingletConfirms amide linkage
Aromatic CH7.58Triplet2-chlorobenzyl substituent

Advanced Research Questions

Q. How can tautomeric equilibria (amine vs. imine forms) be quantitatively analyzed?

Methodological Answer:

  • Dynamic NMR : Monitor temperature-dependent chemical shifts (e.g., NH signals at δ 11.20–10.10 ppm) to calculate equilibrium constants .
  • DFT Calculations : Compare experimental 1H NMR data with computed chemical shifts for tautomers using Gaussian09 at the B3LYP/6-311+G(d,p) level .
  • X-ray Diffraction : Resolve crystallographic occupancy ratios (e.g., 50:50 amine:imine in solid state) .

Data Contradiction Analysis :
Discrepancies between solution (NMR) and solid-state (X-ray) tautomer ratios may arise due to solvent effects or crystal packing. Use variable-temperature NMR to reconcile differences .

Q. What strategies resolve contradictions in spectral data during structural characterization?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons in pyrimidoindole cores) by correlating 1H-1H and 1H-13C couplings .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in indole-containing moieties .
  • Hybrid Techniques : Combine crystallography (for absolute configuration) with solution-state NMR to address dynamic structural fluctuations .

Case Study :
In , the 50:50 amine:imine ratio in X-ray conflicts with NMR data. This is resolved by confirming rapid tautomerization in solution via EXSY experiments .

Q. How to design assays for evaluating biological activity (e.g., kinase inhibition)?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural similarity to pyrimidoindole inhibitors .
  • In Vitro Assays : Use fluorescence polarization (FP) for binding affinity (IC50) or ADP-Glo™ for enzymatic activity .
  • SAR Studies : Modify substituents (e.g., 4-methoxybenzyl vs. 4-fluorophenyl) and correlate with IC50 values .

Q. Example Data :

DerivativeSubstituentIC50 (nM)
A4-Methoxybenzyl12.3
B4-Fluorophenyl8.7

Q. What computational methods predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 interactions and hepatotoxicity .
  • MD Simulations : Simulate binding to plasma proteins (e.g., albumin) using GROMACS to assess bioavailability .
  • Metabolite Identification : Employ LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at indole C5) .

Q. How to assess stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48/72 hrs .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track decomposition products .
  • Thermal Analysis : Use DSC/TGA to determine melting points (>250°C) and thermal degradation profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.